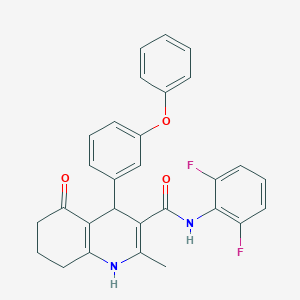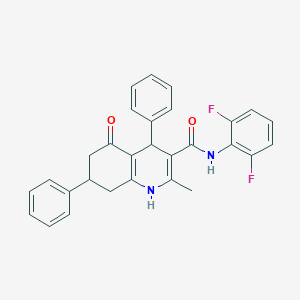
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Mecanismo De Acción
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in the regulation of inflammation, pain, and tumor growth. Compound X has been found to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and prostaglandin E2 (PGE2), which are key enzymes involved in the regulation of inflammation and pain. Furthermore, Compound X has been found to inhibit the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of COX, LOX, and PGE2. Furthermore, Compound X has been found to exhibit potent antitumor effects by inhibiting the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis. Additionally, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound X in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties, as well as its significant antibacterial and antifungal properties. Additionally, the synthesis method for Compound X is well-established, and the compound is readily available for use in lab experiments. However, the limitations of using Compound X in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of Compound X. One potential direction is the development of new therapeutic agents based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Furthermore, the potential use of Compound X as a new antimicrobial agent should be explored. Finally, the development of new synthesis methods for Compound X to improve the yield and purity of the final product should be investigated.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for Compound X is well-established, and the compound has been extensively studied for its potential anti-inflammatory, analgesic, antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the safety and efficacy of Compound X in humans, and the potential use of Compound X as a new therapeutic agent and antimicrobial agent should be explored.
Métodos De Síntesis
The synthesis method for Compound X involves a series of chemical reactions that lead to the formation of the final compound. The process involves the condensation of 2-chlorobenzaldehyde and 2,6-difluoroaniline followed by the addition of cyclohexanone and phenylhydrazine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for Compound X has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties. Compound X has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Furthermore, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C29H23ClF2N2O2 |
Peso molecular |
505 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)12-7-13-22(28)32)26(19-10-5-6-11-20(19)30)27-23(33-16)14-18(15-24(27)35)17-8-3-2-4-9-17/h2-13,18,26,33H,14-15H2,1H3,(H,34,36) |
Clave InChI |
PLERRJULEKSMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)

![N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303818.png)
![N-(3-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303822.png)
![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)
